Phenol, 2-(2-thiazolidinylmethoxy)-
Description
Phenol, 2-(2-thiazolidinylmethoxy)-, is a phenolic derivative characterized by a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) attached via a methoxy group at the para position of the phenol ring. Thiazolidine rings are known for their roles in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents, suggesting possible pharmacological applications for this compound .
Properties
CAS No. |
103195-83-1 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C10H13NO2S/c12-8-3-1-2-4-9(8)13-7-10-11-5-6-14-10/h1-4,10-12H,5-7H2 |
InChI Key |
OHRVIKONBLIBJX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
Canonical SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
Synonyms |
2-(thiazolidin-2-ylmethoxy)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include phenol derivatives with heterocyclic or alkoxy substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Molecular Comparisons
*Calculated based on structural inference.
Key Observations :
- Steric Considerations : Bulkier substituents, such as the propenyloxy group in CAS 203583-73-7, may reduce solubility in polar solvents compared to the smaller thiazolidinylmethoxy group .
- Biological Relevance : Thiazole and diazenyl groups (e.g., CAS 219718-69-1) are associated with antimicrobial and anticancer activities, suggesting the target compound could share similar pharmacological profiles .
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